N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
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Overview
Description
The compound belongs to a class of chemicals characterized by the presence of pyrazole, pyrimidinyl, and thiophene moieties. Compounds with these functionalities are often explored for their potential pharmacological properties and are subjects of synthetic and analytical chemistry research.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of core pyrazole or pyrimidinyl structures, followed by functionalization with various groups to introduce thiophene or other desired functionalities. For example, Ahmed et al. (2018) described an innovative method to synthesize 4-amino-3-methyl-1-phenyl- 1H -thieno[2,3- c ]pyrazole-5-carboxamide, indicating the complexity and creativity required in synthesizing such compounds (Ahmed, Ahmed, El-Dean, Zaki, & Radwan, 2018).
Molecular Structure Analysis
The molecular structure of compounds with pyrazole, pyrimidinyl, and thiophene groups is often characterized using techniques such as X-ray crystallography, revealing intricate details like hydrogen bonding patterns and molecular conformations. Chao Wu et al. (2005) demonstrated the determination of molecular structures for similar compounds, showcasing the importance of intramolecular hydrogen bonds in defining structure (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, among others, leading to a wide range of derivatives with varied properties. The synthesis process often involves reactions with chloroacetyl chloride, thiourea, and other agents to introduce or modify functional groups, as discussed by El‐Sayed et al. (2021) in the context of pyrano[2,3-d]pyrimidine derivatives (El‐Sayed, Said, El-Hamid, Mohamed, Amr, & Morsy, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application and are directly influenced by their molecular structure. These properties are typically assessed using a combination of spectroscopy, chromatography, and thermal analysis methods.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and acidity/basicity, are defined by the compound's functional groups and overall structure. Studies like those conducted by Shi et al. (2018) on thieno[2,3-d]pyrimidin-4(3H)-ones highlight the methods and considerations in evaluating the chemical properties of such complex molecules (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).
properties
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-4-7-21(20-11)14-9-13(18-10-19-14)16-5-6-17-15(22)12-3-2-8-23-12/h2-4,7-10H,5-6H2,1H3,(H,17,22)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKCXFVZLHILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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